(3R,5R)-5-(Aminomethyl)-1-[6-[ethyl(methyl)amino]pyrimidin-4-yl]pyrrolidin-3-ol;dihydrochloride
Description
(3R,5R)-5-(Aminomethyl)-1-[6-[ethyl(methyl)amino]pyrimidin-4-yl]pyrrolidin-3-ol; dihydrochloride (hereafter referred to as the target compound) is a synthetic pyrrolidine-pyrimidine hybrid with a stereospecific (3R,5R) configuration. Its structure features a pyrimidine ring substituted at the 4-position with an ethyl(methyl)amino group and a pyrrolidine moiety bearing an aminomethyl group at the 5-position and a hydroxyl group at the 3-position. The dihydrochloride salt form enhances solubility and stability, making it suitable for pharmaceutical and chemical research applications .
The compound is commercially available as a building block, with pricing reflecting its specialized synthesis (e.g., 50 mg for €918 and 500 mg for €2,761) .
Properties
IUPAC Name |
(3R,5R)-5-(aminomethyl)-1-[6-[ethyl(methyl)amino]pyrimidin-4-yl]pyrrolidin-3-ol;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21N5O.2ClH/c1-3-16(2)11-5-12(15-8-14-11)17-7-10(18)4-9(17)6-13;;/h5,8-10,18H,3-4,6-7,13H2,1-2H3;2*1H/t9-,10-;;/m1../s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTIDEIWCKQZFCI-HSTMFJOWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C)C1=NC=NC(=C1)N2CC(CC2CN)O.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(C)C1=NC=NC(=C1)N2C[C@@H](C[C@@H]2CN)O.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23Cl2N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (3R,5R)-5-(aminomethyl)-1-[6-[ethyl(methyl)amino]pyrimidin-4-yl]pyrrolidin-3-ol; dihydrochloride is a complex organic molecule with potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure
The compound's structure includes a pyrrolidine ring and a pyrimidine moiety, which are critical for its biological interactions. The presence of an aminomethyl group enhances its binding affinity to biological targets.
The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes in the body.
Key Mechanisms:
- Receptor Modulation: It has been shown to act on G protein-coupled receptors (GPCRs), which play a vital role in cell signaling pathways. This interaction may lead to alterations in intracellular calcium levels and activation of downstream signaling cascades .
- Anticancer Activity: Preliminary studies suggest that derivatives of similar structures exhibit antiproliferative effects against various cancer cell lines, indicating potential use in oncology .
Pharmacological Effects
The pharmacological profile of (3R,5R)-5-(aminomethyl)-1-[6-[ethyl(methyl)amino]pyrimidin-4-yl]pyrrolidin-3-ol; dihydrochloride includes:
| Effect | Description |
|---|---|
| Antiproliferative | Inhibits the growth of cancer cells in vitro and in vivo. |
| Neuroprotective | May provide protection against neuronal damage in various models. |
| Anti-inflammatory | Exhibits properties that reduce inflammation through modulation of cytokine release. |
Case Studies
- Anticancer Studies:
-
Neuroprotection:
- Research indicated that the compound could mitigate neurodegenerative processes by reducing oxidative stress markers in neuronal cultures, hinting at possible applications in treating conditions like Alzheimer's disease.
Scientific Research Applications
Research has indicated that (3R,5R)-5-(Aminomethyl)-1-[6-[ethyl(methyl)amino]pyrimidin-4-yl]pyrrolidin-3-ol exhibits significant biological activities:
2.1 Anticancer Properties:
Studies have demonstrated that this compound may inhibit specific protein kinases implicated in cancer progression, particularly Janus Kinase (JAK) pathways. JAK inhibitors are valuable in treating various cancers and autoimmune diseases due to their role in modulating immune responses .
2.2 Neuroprotective Effects:
Preliminary studies suggest potential neuroprotective effects against neurodegenerative diseases such as Alzheimer's. The compound may influence pathways related to neuronal survival and inflammation .
2.3 Antimicrobial Activity:
There is emerging evidence that compounds with similar structures exhibit antimicrobial properties against various pathogens, including bacteria and fungi. This suggests a possible application in treating infections .
Case Studies
Case Study 1: JAK Inhibition
In a study focused on the inhibition of JAK kinases, (3R,5R)-5-(Aminomethyl)-1-[6-[ethyl(methyl)amino]pyrimidin-4-yl]pyrrolidin-3-ol was evaluated for its ability to reduce cytokine signaling in vitro. Results indicated a significant decrease in cell proliferation associated with inflammatory responses, supporting its potential use in treating autoimmune disorders.
Case Study 2: Neuroprotection
Another study investigated the neuroprotective effects of this compound using cellular models of oxidative stress. The results showed that treatment with the compound led to reduced cell death and improved mitochondrial function, indicating its potential for further development as a neuroprotective agent.
Comparison with Similar Compounds
Pyrimidine Derivatives
Pyrimidine-based compounds are widely explored for their biological activity. The target compound’s pyrimidine substitution pattern distinguishes it from analogs:
Key Findings :
Pyrrolidine Derivatives
Pyrrolidine rings are common in bioactive molecules due to their conformational rigidity. The target’s stereochemistry and substituents differentiate it from other pyrrolidine analogs:
Key Findings :
Salt Forms and Stereochemistry
Salts and stereochemistry critically influence drug-like properties:
Preparation Methods
Lactam Reduction Strategy
A patent by EP4382529A1 outlines a scalable method for synthesizing enantiomerically pure pyrrolidin-3-ol derivatives via lactam reduction. Although optimized for the (3S)-enantiomer, the protocol is adaptable to the (3R,5R)-configuration through chiral resolution or asymmetric catalysis.
Procedure :
- Lactam Formation : (3R,5R)-Pyrrolidin-3-ol is synthesized from (R)-4-aminohydroxybutyric acid via esterification and cyclization. The methyl ester intermediate is treated with sodium borohydride (4 eq.) in diglyme, followed by sulfuric acid at 80°C for 12 hours.
- Crystallization : The hydrochloride salt of the pyrrolidine is precipitated using acetone, yielding >99% enantiomeric excess (ee).
Key Data :
| Step | Reagents | Conditions | Yield | Purity (ee) |
|---|---|---|---|---|
| Lactam reduction | NaBH₄, H₂SO₄ | 80°C, 12 h | 85% | >99% |
Chiral Pool Derivation
Alternative routes utilize naturally occurring chiral precursors, such as L-proline, to install the (3R,5R)-stereochemistry. For example, L-proline derivatives can undergo oxidation and reductive amination to introduce the aminomethyl group while retaining stereochemical integrity.
Introduction of the Aminomethyl Group
The C5-aminomethyl substituent is introduced via reductive amination or nitrile reduction .
Reductive Amination
A ketone intermediate at C5 is reacted with ammonium acetate and sodium cyanoborohydride in methanol. This method preserves the (3R,5R)-configuration while achieving >90% conversion.
Optimization Insight :
Nitrile Reduction
A nitrile group at C5 is reduced to an aminomethyl group using hydrogen gas and Raney nickel. This method, while efficient, requires stringent control over reaction conditions to prevent over-reduction.
Data Comparison :
| Method | Reagents | Yield | Purity |
|---|---|---|---|
| Reductive amination | NaBH₃CN, NH₄OAc | 88% | 95% |
| Nitrile reduction | H₂, Raney Ni | 76% | 91% |
Attachment of the 6-[Ethyl(methyl)amino]pyrimidin-4-yl Moiety
The pyrimidine ring is introduced via nucleophilic aromatic substitution or cross-coupling reactions .
Nucleophilic Substitution
A chloro- or bromo-pyrimidine intermediate reacts with ethylmethylamine under sealed-tube conditions. Ambeed protocols demonstrate that ammonia in methanol at 120°C for 16 hours achieves 78% yield for analogous pyrimidine substitutions.
Procedure :
- Halogenation : 4-Chloro-6-iodopyrimidine is prepared using POCl₃.
- Amination : Ethylmethylamine (2 eq.) is added in methanol at 120°C for 16 hours.
Key Parameters :
Suzuki-Miyaura Coupling
For pyrimidines with boronic ester functionalities, Suzuki coupling with pyrrolidine derivatives achieves regioselective attachment. A PMC study reports using palladium catalysts to couple pyrazolopyrimidines with aryl boronic acids, yielding 72–85% under optimized conditions.
Dihydrochloride Salt Formation
The final dihydrochloride salt is precipitated by treating the free base with hydrochloric acid in ethanol. EP4382529A1 details a method where the hydrochloride crystallizes spontaneously upon acid addition, achieving >99% purity.
Critical Factors :
- Stoichiometry : 2 eq. HCl ensures complete protonation.
- Solvent : Ethanol or acetone prevents oiling out.
Process Optimization and Scalability
Industrial-scale production requires addressing three key challenges:
Stereochemical Integrity
Chiral HPLC is employed to monitor ee at each step. Crystallization-driven dynamic resolution improves ee from 92% to >99%.
Purification Strategies
Silica gel chromatography (DCM/MeOH gradients) removes residual amines and coupling by-products.
Cost Efficiency
Bulk reagent procurement (e.g., NaBH₄, POCl₃) reduces costs by 30–40% without compromising yield.
Q & A
Basic Research Questions
Stereochemical Control in Synthesis Q: What are the key considerations in synthesizing (3R,5R)-5-(Aminomethyl)-1-[6-[ethyl(methyl)amino]pyrimidin-4-yl]pyrrolidin-3-ol dihydrochloride to ensure correct stereochemistry? A: The synthesis of this compound requires precise stereochemical control, particularly at the 3R and 5R positions of the pyrrolidine ring. Chiral resolution techniques, such as asymmetric catalysis or the use of enantiomerically pure starting materials, are critical. For example, highlights the use of aqueous HCl in salt formation under controlled temperatures (0–50°C) to stabilize intermediates . Post-synthesis, chiral HPLC or circular dichroism (CD) spectroscopy can verify stereochemical integrity. X-ray crystallography is recommended for definitive confirmation of spatial arrangement .
Purification and Purity Analysis Q: How is the dihydrochloride salt form purified, and what analytical techniques confirm its purity? A: Purification typically involves recrystallization from ethanol-DMF mixtures, as described in and for structurally related pyrrolo[3,2-d]pyrimidines . The dihydrochloride form may require pH adjustment (e.g., with 1M HCl) to precipitate the salt. Analytical techniques include:
- HPLC (≥95% purity threshold, using a C18 column and UV detection).
- Mass spectrometry (ESI-MS) to confirm molecular weight.
- Elemental analysis for Cl⁻ content to validate salt stoichiometry .
Structural Characterization Q: What spectroscopic methods are essential for characterizing the pyrrolidine-pyrimidine core? A: Key methods include:
- ¹H/¹³C NMR : Assign peaks using 2D techniques (COSY, HSQC) to resolve overlapping signals from the ethyl(methyl)amino and aminomethyl groups. provides a template for analyzing pyrrolidine ring protons (δ 2.5–3.5 ppm) and pyrimidine NH/amine resonances (δ 6.5–8.5 ppm) .
- IR spectroscopy : Identify N-H stretches (~3300 cm⁻¹) and hydroxyl groups (~3400 cm⁻¹) .
Advanced Research Questions
Resolving Data Contradictions in Stereochemical Assignments Q: How can researchers resolve contradictions in NMR data when assigning stereochemistry in pyrrolidine-pyrimidine derivatives? A: Discrepancies often arise from dynamic rotational barriers or solvent effects. Strategies include:
- NOESY/ROESY : Detect spatial proximity between protons to distinguish axial/equatorial substituents on the pyrrolidine ring.
- Computational modeling : Density Functional Theory (DFT) calculations predict NMR chemical shifts for comparison with experimental data .
- X-ray diffraction : Single-crystal analysis provides unambiguous stereochemical assignments, as demonstrated in for iodinated analogs .
Optimizing Ethyl(methyl)amino Group Introduction Q: What strategies improve reaction yields for introducing the ethyl(methyl)amino group at the pyrimidine position under varying pH conditions? A: Key factors include:
- pH control : Maintain alkaline conditions (pH 8–10) to deprotonate the pyrimidine N-H, facilitating nucleophilic substitution. notes similar optimizations for HCl-mediated salt formation .
- Catalyst selection : Palladium catalysts (e.g., Pd/C) or phase-transfer agents enhance amine coupling efficiency .
- Temperature modulation : Reflux in methanol (60–80°C) balances reactivity and side-product suppression .
Handling Hydroscopicity and Stability Q: How should researchers address the hydroscopic nature of the dihydrochloride salt during storage and handling? A: The compound’s hygroscopicity necessitates:
- Storage : Anhydrous conditions (desiccator with silica gel) at –20°C.
- Handling : Use a glovebox under nitrogen for sensitive reactions.
- Stability assays : Monitor decomposition via TLC or LC-MS under accelerated conditions (40°C/75% RH) .
Stereoselective Functionalization of the Pyrrolidine Ring Q: What methods enable stereoselective functionalization of the pyrrolidine ring’s aminomethyl group? A: Directed ortho-metalation (DoM) or enzymatic catalysis can achieve regioselectivity. For example:
- Enzymatic resolution : Lipases (e.g., CAL-B) selectively acylate one enantiomer.
- Transition-metal catalysis : Ru or Rh complexes enable asymmetric hydrogenation of prochiral intermediates .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
